molecular formula C11H18F2N2O2 B1493231 (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098003-22-4

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B1493231
CAS No.: 2098003-22-4
M. Wt: 248.27 g/mol
InChI Key: XJTXXHYGZCEXNH-UHFFFAOYSA-N
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Description

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 4,4-difluoropyrrolidine scaffold, a motif frequently employed to fine-tune the properties of drug candidates. The incorporation of fluorine atoms is a well-established strategy in lead optimization to enhance metabolic stability, influence lipophilicity, and modulate the conformation of bioactive molecules . The structure also contains a pyrrolidin-3-yl group, which serves as a versatile synthetic handle for further derivatization, and a methoxymethyl side chain that can contribute to solubility and overall molecular properties. Compounds containing the 4,4-difluoropyrrolidine moiety have demonstrated significant research value across various therapeutic areas. This specific scaffold is found in molecules investigated as modulators of kinases like LRRK2 for potential application in Parkinson's disease , as well as in potent, orally active inhibitors of enzymes such as Dipeptidyl Peptidase IV (DPP-IV) for type 2 diabetes . The structural attributes of this reagent make it a valuable intermediate for researchers developing novel chemical probes and therapeutic candidates, particularly in programs aiming to explore structure-activity relationships (SAR) and improve pharmacokinetic profiles. This product is provided for Research Use Only (RUO) and is strictly not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-17-6-9-4-11(12,13)7-15(9)10(16)8-2-3-14-5-8/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTXXHYGZCEXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)C2CCNC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

Specific Synthetic Procedures and Conditions

Preparation of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl) Intermediate
  • Starting Materials : 2-methylpyrroline or similar pyrrolidine precursors.

  • Catalysts and Solvents : Platinum-based catalysts such as platinum (IV) oxide or 5% Pt-C are employed for hydrogenation steps to reduce pyrroline to pyrrolidine derivatives. Alcohol solvent mixtures of ethanol and methanol (ratios approximately 2:1 to 3:1 v/v) are preferred for optimal solubility and reaction efficiency.

  • Reaction Conditions : Ambient temperature hydrogenation under a hydrogen atmosphere; catalyst removal by filtration post-reaction.

  • Notes : Optical purity of intermediates can be controlled, achieving enantiomeric excesses of at least 50% ee, important for chirality-sensitive applications.

Methoxymethyl Group Introduction
  • Reagents : Methoxymethyl halides or equivalents are reacted with the pyrrolidine intermediate.

  • Solvent : Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitution.

  • Temperature : Reactions are typically conducted below room temperature (0 °C to -20 °C) to minimize side reactions.

  • Base : Triethylamine or diisopropylethylamine is used to scavenge acids formed during the reaction.

Coupling with Pyrrolidin-3-yl Methanone
  • Coupling Agents : Carbonyldiimidazole (CDI), N,N'-dicyclohexylcarbodiimide (DCC), or uronium salts like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate facilitate amide bond formation.

  • Solvent : DMF or dichloromethane (DCM) are preferred for their ability to dissolve both coupling agents and substrates.

  • Base : Triethylamine or diisopropylethylamine to neutralize acids generated.

  • Reaction Time and Temperature : Typically stirred for 16 hours at room temperature or heated between 100 °C to 160 °C under nitrogen atmosphere for enhanced coupling efficiency.

  • Workup : Organic layers are washed with brine (e.g., 25% NaCl solution), dried, and concentrated to yield the final product.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Catalysts Solvent(s) Temperature Range Reaction Time Notes
Hydrogenation of Pyrroline PtO2 or 5% Pt-C Ethanol/Methanol (2:1 to 3:1 v/v) Ambient temperature Variable (hours) Catalyst removed by filtration
Methoxymethylation Methoxymethyl halide, base (Et3N) THF or DMF 0 °C to -20 °C Several hours Controlled addition to prevent side reactions
Amide Coupling with Pyrrolidin-3-yl Methanone CDI, DCC, or uronium salts + base DMF, DCM Room temperature to 160 °C 16 to 48 hours Nitrogen atmosphere preferred
Workup Brine wash, drying agents Ethyl acetate or DCM Room temperature N/A Concentration to dryness yields product

Research Findings and Considerations

  • The use of platinum catalysts for hydrogenation ensures high stereoselectivity and purity of the pyrrolidine intermediates, critical for downstream functionalization.

  • Solvent mixtures of ethanol and methanol provide an optimal environment for hydrogenation, balancing solubility and catalyst activity.

  • The methoxymethylation step requires precise temperature control to avoid over-alkylation or decomposition, with aprotic solvents like THF or DMF providing stability.

  • Amide bond formation benefits from coupling agents such as CDI and DCC, which activate carboxylic acid derivatives for nucleophilic attack by amines, yielding high coupling efficiency.

  • The nitrogen atmosphere during coupling reactions prevents oxidation and moisture interference, improving product yield and purity.

  • Washing with brine solutions aids in removing residual inorganic salts and improves organic layer purity before concentration.

Scientific Research Applications

(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The difluoro and methoxymethyl groups may enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS: 2092062-77-4)
  • Key Differences: Replaces the pyrrolidin-3-yl group with an azetidin-3-yl (a 4-membered ring), introducing ring strain and altering steric interactions.
  • Azetidine’s smaller ring size could influence binding affinity in target proteins due to conformational constraints.
(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone (CAS: 928118-70-1)
  • Key Differences :
    • Incorporates a biphenyl system with methoxy substituents, significantly increasing molecular weight (355.43 g/mol vs. ~220–250 g/mol for simpler derivatives) .
  • Higher molecular weight may reduce solubility, necessitating formulation adjustments for in vivo applications.
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone
  • Key Differences :
    • Replaces the pyrrolidin-3-yl group with a triazole ring bearing a 3,5-difluorophenyl substituent .
  • Implications :
    • The triazole ring offers metabolic stability and hydrogen-bonding capabilities.
    • Fluorine atoms enhance electronegativity and may improve target selectivity via hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~250* 4,4-difluoro, methoxymethyl 1.8–2.2 ~0.5–1.0 High (fluorinated)
Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone 220.22 Hydroxymethyl, azetidine 0.5–1.0 ~2.0–3.0 Moderate
(S)-(4,4'-Dimethoxybiphenyl-3-yl)(2-(methoxymethyl)pyrrolidin-1-yl)methanone 355.43 Biphenyl, methoxy 3.5–4.0 <0.1 Low (bulky aromatics)
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone ~300* Triazole, 3,5-difluorophenyl 2.5–3.0 ~0.2–0.5 High (triazole)

*Estimated based on structural similarity.

Biological Activity

The compound (4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone exhibits significant biological activity, particularly in the realms of antiviral and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolidine core with difluoro and methoxymethyl substituents, which contribute to its unique biological properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them more effective in biological systems.

Antiviral Activity

Research indicates that compounds similar to This compound possess antiviral properties. For instance, a patent describes its potential as an antiviral agent, particularly against viral infections where traditional treatments have failed. The mechanism is thought to involve the inhibition of viral replication through interference with viral enzymes or host cell interactions .

Studies have shown that this compound can exert anticancer effects through various mechanisms:

  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

  • A549 Cell Line : In vitro studies using the A549 human lung adenocarcinoma cell line demonstrated that derivatives of this compound exhibited significant cytotoxicity. The MTT assay revealed that certain modifications to the pyrrolidine structure enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
  • Comparison with Standard Treatments : When compared to cisplatin, a standard chemotherapeutic agent, several derivatives showed comparable or superior efficacy in reducing cell viability in cancerous cells while maintaining lower toxicity in healthy cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. In vitro tests indicated that it possesses moderate to good activity against various strains, including:

  • Gram-negative bacteria : Such as Klebsiella pneumoniae and Escherichia coli.
  • Gram-positive bacteria : Including methicillin-resistant Staphylococcus aureus (MRSA) .

Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits viral replication; potential therapeutic use
AnticancerInduces apoptosis and cell cycle arrest; effective against A549 cells
AntimicrobialModerate activity against multidrug-resistant bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Reactant of Route 2
(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)(pyrrolidin-3-yl)methanone

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